molecular formula C13H21N B13609436 2,4-Dimethyl-4-phenylpentan-2-amine

2,4-Dimethyl-4-phenylpentan-2-amine

Cat. No.: B13609436
M. Wt: 191.31 g/mol
InChI Key: DEUVNZSGVYBCGE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-phenylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by a pentane backbone with two methyl groups and a phenyl group attached to the second and fourth carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-phenylpentan-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reductive amination of 2,4-dimethyl-4-phenylpentan-2-one with an appropriate amine source under hydrogenation conditions. The reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

2,4-Dimethyl-4-phenylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Similar Compounds:

  • 2,4-Dimethylpentan-2-amine
  • 4-Phenylpentan-2-amine
  • 2,4-Dimethyl-4-phenylbutan-2-amine

Comparison: this compound is unique due to the presence of both methyl and phenyl groups on the pentane backbone. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the phenyl group can enhance its lipophilicity and influence its interaction with biological targets.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,4-dimethyl-4-phenylpentan-2-amine

InChI

InChI=1S/C13H21N/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9H,10,14H2,1-4H3

InChI Key

DEUVNZSGVYBCGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)N)C1=CC=CC=C1

Origin of Product

United States

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